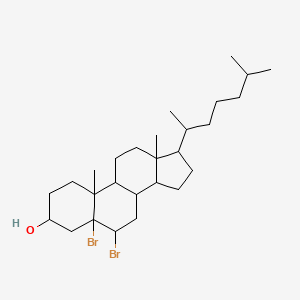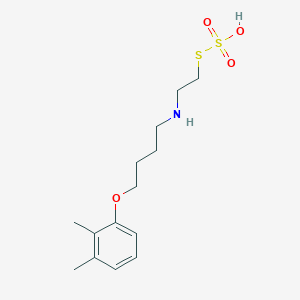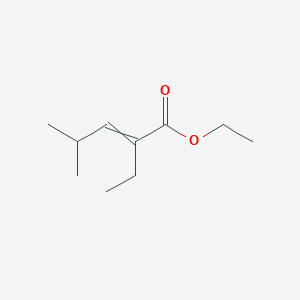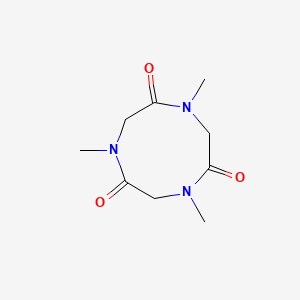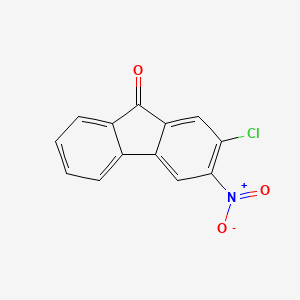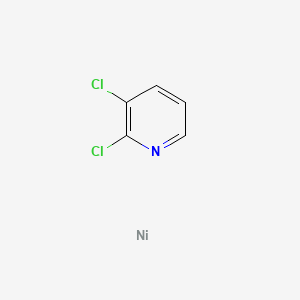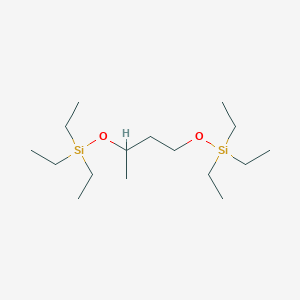![molecular formula C13H8O3 B14705852 3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione CAS No. 25142-14-7](/img/structure/B14705852.png)
3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique fused ring structure, which includes a naphthalene ring system fused with a furan ring
Métodos De Preparación
The synthesis of 3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione can be achieved through several synthetic routes. One common method involves the gold(I)-catalyzed 1,4-enyne acetate cycloisomerization followed by oxidation or a Diels-Alder reaction with maleic anhydride . The reaction conditions typically involve the use of gold catalysts and specific temperature and pressure conditions to facilitate the cycloisomerization and subsequent reactions.
Análisis De Reacciones Químicas
3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can participate in oxidation reactions to form aromatic carbocycles or undergo Diels-Alder reactions to produce bridged furan products . Common reagents used in these reactions include gold catalysts, maleic anhydride, and other oxidizing agents.
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown promise as therapeutic agents due to their biological activities, such as antifungal, antiviral, and anti-inflammatory properties . Additionally, the compound’s unique structure makes it a valuable target for studying reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione involves its interaction with molecular targets through various pathways. For example, in the gold(I)-catalyzed cycloisomerization, the compound undergoes a Rautenstrauch rearrangement to form a 1,3-cyclopentadiene intermediate, which then cyclizes to form the final product . This mechanism highlights the compound’s ability to participate in complex rearrangement and cyclization reactions.
Comparación Con Compuestos Similares
3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione can be compared to other naphthofuran derivatives, such as 9-phenyl-3H-naphtho[2,3-c]furan-1-one and 4-phenylnaphtho[2,3-c]furan-1(3H)-one . These compounds share similar structural features but differ in their substituents and specific ring fusion patterns. The unique structure of this compound, particularly its methano bridge, distinguishes it from other naphthofuran derivatives and contributes to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
25142-14-7 |
|---|---|
Fórmula molecular |
C13H8O3 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
11-oxatetracyclo[6.5.1.01,6.09,13]tetradeca-2,4,6,9(13)-tetraene-10,12-dione |
InChI |
InChI=1S/C13H8O3/c14-11-9-7-5-8-3-1-2-4-13(8,6-7)10(9)12(15)16-11/h1-5,7H,6H2 |
Clave InChI |
QZGWVZZCHKIKMN-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=C3C1(C=CC=C3)C4=C2C(=O)OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
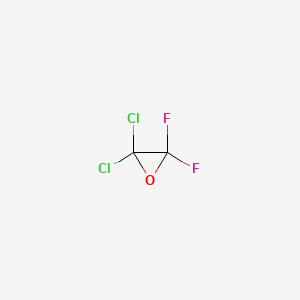
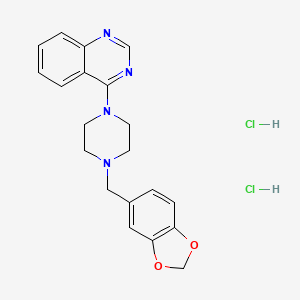
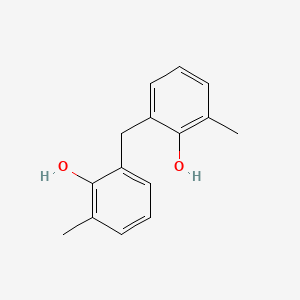
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
